molecular formula C8H14O B1609350 Cyclooct-2-en-1-ol CAS No. 3212-75-7

Cyclooct-2-en-1-ol

Cat. No. B1609350
CAS RN: 3212-75-7
M. Wt: 126.2 g/mol
InChI Key: UJZBDMYKNUWDPM-XQRVVYSFSA-N
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Description

Cyclooct-2-en-1-ol is a cyclic alcohol compound with the chemical formula C8H14O. It is also known as 2-Cycloocten-1-ol or COE. This compound has attracted significant attention from researchers due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Oxidation and Cyclization Studies

  • Transannular Oxidative Cyclization : Cyclooct-2-en-1-ol has been studied in the context of oxidative cyclization using hypervalent iodine reagents. This research showed a high trans-selectivity in the addition process and suggested a tricyclic oxonium ion intermediate (Ho-jin Kim & M. Schlecht, 1987).

Chemical Reactivity and Synthesis

  • Synthesis of Chloro-aminocyclooctanediol and Aminocyclooctanetriol : Cyclooct-2-en-1-ol was used as a key compound in synthesizing various aminocyclitols. Its double bond underwent an epoxidation reaction for further functionalization, leading to the synthesis of aminocyclooctanetriols (Ufuk Nusret Karavaizoglu & E. Salamci, 2020).

  • Photolysis and Chemical Reactivity Studies : Another study focused on the reactivity of Cyclooct-1-en-5-yne, a derivative of cyclooct-2-en-1-ol, providing insights into its structure and reactivity under various conditions including photolysis and pyrolysis (W. Leupin & J. Wirz, 1978).

Catalysis and Bioorthogonal Chemistry

  • Epoxidation on Titania–Silica Aerogels : Cyclooct-2-en-1-ol's epoxidation on titania–silica aerogel catalysts was studied, revealing different adsorption behaviors and supporting a silanol-assisted mechanism for its epoxidation (A. Gisler, T. Bürgi, & A. Baiker, 2004).

  • Live-Cell Labeling : Research involving trans-cyclooctene groups, related to cyclooct-2-en-1-ol, focused on their incorporation into proteins for bioorthogonal chemistry. This study highlighted their utility in live-cell labeling, with specific isomers showing improved properties (Jan-Erik Hoffmann et al., 2015).

properties

IUPAC Name

(2Z)-cyclooct-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZBDMYKNUWDPM-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C\C(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316278
Record name 2-Cycloocten-1-ol
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooct-2-en-1-ol

CAS RN

3212-75-7
Record name 2-Cycloocten-1-ol
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Record name Cyclooct-2-en-1-ol
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Record name NSC105771
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Record name 2-Cycloocten-1-ol
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Record name Cyclooct-2-en-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
40
Citations
T Itoh, K Jitsukawa, K Kaneda… - Journal of the American …, 1979 - ACS Publications
… obtained by the vanadium-catalyzed epoxidation of (Z)-cyclooct-2-en-1 -ol (lb), (lS£,2£S)-(£)-… (1 RS,2RS)-(E)-cyclooct-2-en-1 -ol (If) is an exception, which on vanadium-catalyzed …
Number of citations: 318 pubs.acs.org
A Gisler, T Bürgi, A Baiker - Journal of Catalysis, 2004 - Elsevier
… 2 shows ATR spectra of dissolved cyclohex-2-en-1-ol and cyclohexenol oxide in toluene as well as TBHP, cyclooct-2-en-1-ol and cyclooctenol oxide in cyclohexane (∼10 mmol/L each) …
Number of citations: 23 www.sciencedirect.com
RM Versteegen, W Ten Hoeve, R Rossin… - Angewandte Chemie …, 2018 - Wiley Online Library
… TCOs 5 b, 5 c, 5 d, and 5 f were prepared by treating the axial isomer of (E)-cyclooct-2-en-1-ol with … TCOs 5 e and 5 g were obtained by the reaction of (Z)-cyclooct-2-en-1-ol with phenol …
Number of citations: 94 onlinelibrary.wiley.com
D Ye, F Fringuelli, O Piermatti… - The Journal of Organic …, 1997 - researchgate.net
… The cis-epoxy alcohol is practically the sole reaction product, except for (Z)cyclooct-2-en-1-ol which gives … 7a MPPA in water selectively epoxidizes the (Z)-cyclooct2-en-1-ol to trans-2,3-…
Number of citations: 39 www.researchgate.net
Y Ge, X Fan, PR Chen - Chemical science, 2016 - pubs.rsc.org
… To this end, we designed and synthesized two additional TCOs, (S,E)-cyclooct-2-en-1-ol (2ax) and (R,E)-cyclooct-2-en-1-ol (2eq), and compared their decaging activities with 4ax and …
Number of citations: 67 pubs.rsc.org
S Davies, BL Oliveira, GJL Bernardes - Organic & Biomolecular …, 2019 - pubs.rsc.org
… Different TCO-benzyl ether derivatives were prepared directly from the axial isomer of trans-cyclooct-2-en-1-ol (TCO-OH) via a convenient synthetic route without isomerisation occurring…
Number of citations: 24 pubs.rsc.org
DM Hodgson, GP Lee, RE Marriott… - Journal of the …, 1998 - pubs.rsc.org
… elution on HPLC with dinitrobenzoate samples where the absolute configuration of the predominant enantiomer was known (vide infra)], together with cogeneration of cyclooct-2en-1-ol, …
Number of citations: 82 pubs.rsc.org
OA Adzhieva, AV Finko, AV Roenko… - Russian Journal of …, 2023 - Springer
New derivatives of cyclooctene with an ester group in the 3- and 5-positions have been synthesized in high yields. The structure of the obtained compounds was confirmed by …
Number of citations: 2 link.springer.com
AJC Sarris, T Hansen, MAR de Geus… - … A European Journal, 2018 - Wiley Online Library
… The IEDDA/pyridazine elimination reaction,7 a “click-to-release” reaction in which an allylic substituent on trans-cyclooctene (2-TCO, axial (E)-cyclooct-2-en-1-ol) is eliminated upon …
F Hild, P Werther, K Yserentant, R Wombacher… - Biophysical Reports, 2022 - cell.com
… with trans-cyclooct-2-en-1-ol compared with BCN (22). Similar observations have initiated … demand reactions of tetrazine dyes with trans-cyclooct-2-en-1-ol or BCN over the timescale of …
Number of citations: 3 www.cell.com

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